
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- is a chemical compound with the molecular formula C10H14ClOP It is known for its unique structure, which includes a phosphinic chloride group attached to a phenyl ring and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with thionyl chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as mixing, heating, and purification to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic chloride group to a phosphine or phosphine oxide.
Substitution: The chlorine atom in the phosphinic chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can react with the compound under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphinic derivatives, depending on the nucleophile used.
科学研究应用
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphinic groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
作用机制
The mechanism by which phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- exerts its effects involves the reactivity of the phosphinic chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- can be compared with other similar compounds, such as:
Phosphinous chloride, bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of one phenyl and one tert-butyl group.
Phenylphosphinic acid: Lacks the chloride group and has a hydroxyl group instead.
Phosphine oxides: Contain a P=O bond instead of a P-Cl bond.
属性
CAS 编号 |
75213-02-4 |
|---|---|
分子式 |
C10H13ClOP+ |
分子量 |
215.63 g/mol |
IUPAC 名称 |
(4-tert-butylphenyl)-chloro-oxophosphanium |
InChI |
InChI=1S/C10H13ClOP/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3/q+1 |
InChI 键 |
YWQWDUMAHIOYPH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


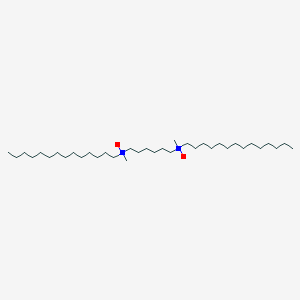
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
methanone](/img/structure/B14454923.png)
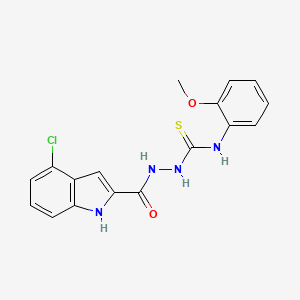
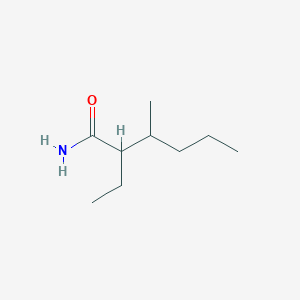
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
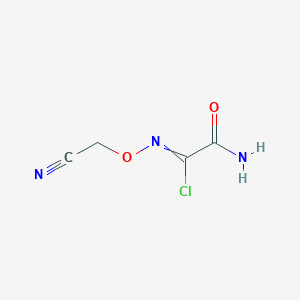

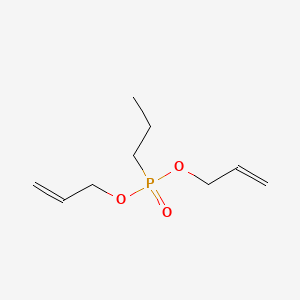


![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
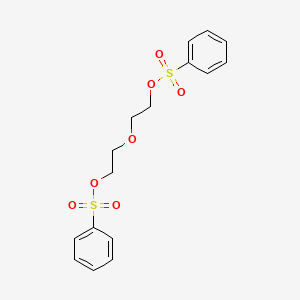
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
